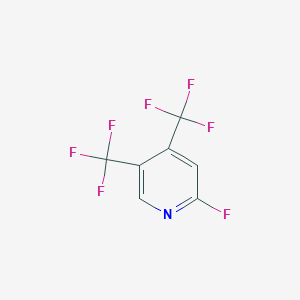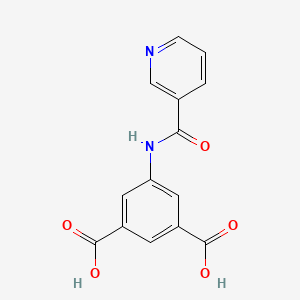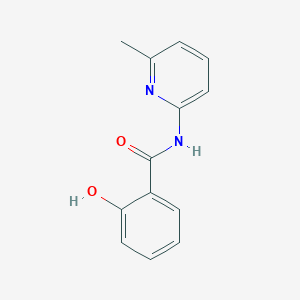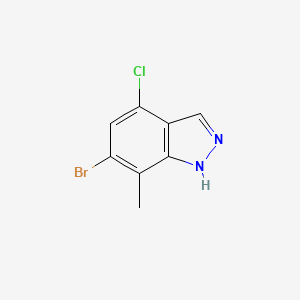
1,1'-(5-(Trifluoromethyl)-1,3-phenylene)bis(1H-imidazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(5-(Trifluoromethyl)-1,3-phenylene)bis(1H-imidazole) is a compound that features a trifluoromethyl group attached to a phenylene ring, which is further connected to two imidazole rings
Vorbereitungsmethoden
The synthesis of 1,1’-(5-(Trifluoromethyl)-1,3-phenylene)bis(1H-imidazole) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-(trifluoromethyl)-1,3-phenylenediamine.
Cyclization: The diamine undergoes cyclization with glyoxal or other suitable aldehydes to form the imidazole rings.
Analyse Chemischer Reaktionen
1,1’-(5-(Trifluoromethyl)-1,3-phenylene)bis(1H-imidazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole rings can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions: Typical reagents include trifluoromethylating agents, oxidizing agents, and reducing agents. .
Wissenschaftliche Forschungsanwendungen
1,1’-(5-(Trifluoromethyl)-1,3-phenylene)bis(1H-imidazole) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 1,1’-(5-(Trifluoromethyl)-1,3-phenylene)bis(1H-imidazole) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, inhibiting their activity and leading to various biological effects.
Pathways Involved: It affects pathways related to cell growth, apoptosis, and microbial metabolism, making it effective against a range of pathogens.
Vergleich Mit ähnlichen Verbindungen
1,1’-(5-(Trifluoromethyl)-1,3-phenylene)bis(1H-imidazole) can be compared with other similar compounds:
Eigenschaften
Molekularformel |
C13H9F3N4 |
|---|---|
Molekulargewicht |
278.23 g/mol |
IUPAC-Name |
1-[3-imidazol-1-yl-5-(trifluoromethyl)phenyl]imidazole |
InChI |
InChI=1S/C13H9F3N4/c14-13(15,16)10-5-11(19-3-1-17-8-19)7-12(6-10)20-4-2-18-9-20/h1-9H |
InChI-Schlüssel |
TXIUSTMQRBRRIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C=N1)C2=CC(=CC(=C2)C(F)(F)F)N3C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11761050.png)
![Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B11761064.png)

![[(2E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene]amino acetate](/img/structure/B11761073.png)
![2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B11761081.png)
![2-((3bR,4aS)-5,5-Difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid](/img/structure/B11761085.png)



![Ethyl 4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B11761112.png)
![[4-(5-Methyl-1,3,4-thiadiazol-2-yl)phenyl]boronic acid](/img/structure/B11761116.png)

